

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Valerosidate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerosidate, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-cancer activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Valerosidate**, including its physicochemical properties, detailed spectroscopic data, and the experimental methodologies for its isolation and structural elucidation. Furthermore, this document explores the compound's known biological activities and the associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Valerosidate is classified as an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1][2] It is naturally found in plant species such as Valeriana jatamansi and Patrinia gibbosa.[2]

The chemical structure of **Valerosidate** is defined by its core iridoid aglycone esterified with a valeric acid derivative and glycosidically linked to a glucose molecule. The systematic IUPAC name for **Valerosidate** is [(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-



tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate, which explicitly details its complex stereochemistry.[2]

Physicochemical Data

A summary of the key physicochemical properties of **Valerosidate** is presented in the table below.

Property	Value	Source
Molecular Formula	C21H34O11	PubChem[2]
Molecular Weight	462.49 g/mol	TargetMol[1]
Boiling Point	638.4 ± 55.0 °C	试剂仪器网[3]
Density	1.4 ± 0.1 g/cm ³	试剂仪器网[3]
Flash Point	216.1 ± 25.0 °C	试剂仪器网[3]

Note: Melting point and specific optical rotation data for **Valerosidate** are not readily available in the reviewed literature.

Stereochemistry

The stereochemistry of **Valerosidate** is a critical aspect of its chemical identity and biological activity. The IUPAC name specifies the absolute configuration at each of the numerous chiral centers within the molecule.

Key Stereocenters:

- Iridoid Core: The cis-fused cyclopentane and pyran rings of the iridoid backbone possess multiple stereocenters, designated as (1S, 4aS, 6S, 7S, 7aS).
- Glucose Moiety: The glucose unit attached via a glycosidic bond has its own set of stereocenters, specified as (2R, 3R, 4S, 5S, 6R), consistent with a β-D-glucopyranosyl configuration.



The precise spatial arrangement of these hydroxyl and methyl groups, as well as the isovaleroxy and glucose substituents, is crucial for its interaction with biological targets. The absolute configuration is typically determined through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) with Nuclear Overhauser Effect (NOE) studies, and potentially confirmed by X-ray crystallography of a suitable crystalline derivative.

Spectroscopic Data for Structural Elucidation

The structural elucidation of **Valerosidate** relies on a combination of modern spectroscopic techniques. While a complete, assigned dataset is not publicly available, this section outlines the expected spectroscopic features based on its known structure.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like **Valerosidate**.

Expected ¹H NMR Spectral Features:

- Anomeric Proton: A characteristic doublet in the region of δ 4.5-5.5 ppm, corresponding to the anomeric proton (H-1') of the glucose moiety. The coupling constant (typically around 7-8 Hz) would confirm the β-configuration of the glycosidic linkage.
- Iridoid Protons: A series of complex multiplets in the upfield region (δ 1.5-4.0 ppm) corresponding to the protons of the cyclopentanopyran ring system.
- Olefinic Proton: A signal in the downfield region (δ 5.0-6.0 ppm) for the vinylic proton on the pyran ring.
- Isovaleryl Protons: Characteristic signals for the isobutyl group of the ester, including a
 doublet for the two methyl groups and a multiplet for the methine proton.
- Hydroxyl Protons: Broad singlets for the hydroxyl groups, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:



- Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the ester carbonyl carbon.
- Anomeric Carbon: A signal around δ 100 ppm for the anomeric carbon (C-1') of the glucose unit.
- Olefinic Carbons: Signals in the region of δ 100-150 ppm for the double bond carbons in the pyran ring.
- Iridoid and Glucose Carbons: A cluster of signals in the region of δ 60-90 ppm corresponding to the oxygenated carbons of the iridoid core and the glucose moiety.
- Isovaleryl Carbons: Upfield signals corresponding to the carbons of the isovaleroxy group.

Mass Spectrometry

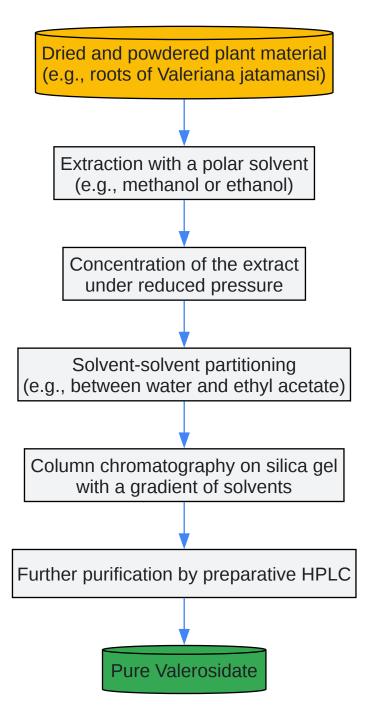
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of **Valerosidate**. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₂₁H₃₄O₁₁. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable structural information, such as the loss of the glucose moiety (162 Da) and the isovaleroxy group.

Experimental Protocols Isolation of Valerosidate

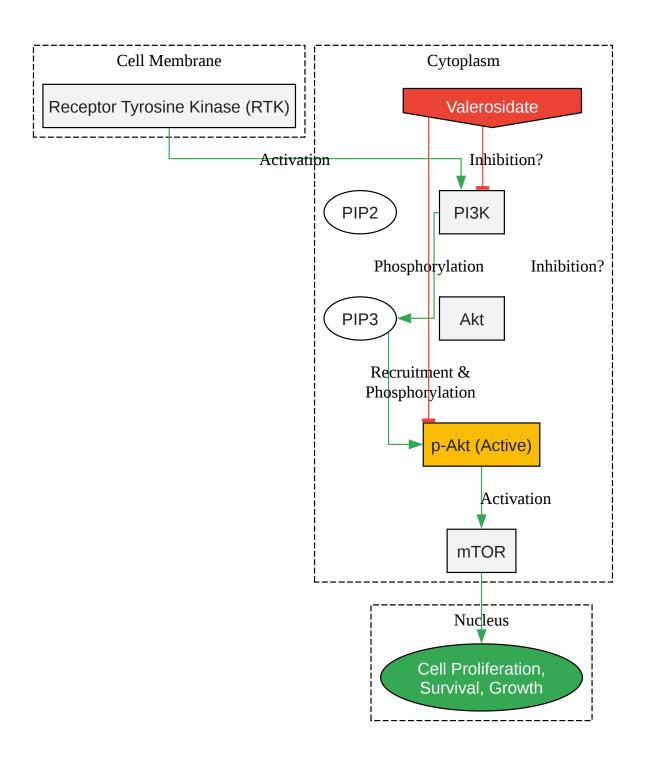
While a specific protocol solely for **Valerosidate** is not detailed in the available literature, a general procedure for the isolation of iridoid glycosides from Valeriana species can be adapted.

General Experimental Workflow for Isolation:









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